molecular formula C18H13N3O3S B11460420 4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11460420
M. Wt: 351.4 g/mol
InChI Key: BRIXTZHPVDOBGC-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a heterocyclic compound that incorporates a pyrimido[2,1-b][1,3]benzothiazole scaffold. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and antiviral properties. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves a multi-step process. One common method includes the cyclo-condensation of β-ketoester, substituted aromatic aldehydes, and 2-aminobenzothiazole under micellar medium. This environmentally benign protocol uses DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst, resulting in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties. It has shown promise in preclinical studies for the treatment of various cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its specific pyrimido[2,1-b][1,3]benzothiazole scaffold, which provides distinct biological activities and molecular interactions. Its ability to inhibit multiple targets and pathways makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

4-methoxy-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C18H13N3O3S/c1-24-12-8-6-11(7-9-12)16(22)20-13-10-19-18-21(17(13)23)14-4-2-3-5-15(14)25-18/h2-10H,1H3,(H,20,22)

InChI Key

BRIXTZHPVDOBGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=CC=CC=C4S3

Origin of Product

United States

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